molecular formula C22H17N3O3 B14347478 Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate CAS No. 92082-38-7

Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate

Cat. No.: B14347478
CAS No.: 92082-38-7
M. Wt: 371.4 g/mol
InChI Key: WOGMCIVOQQOXKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.

    Industry: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate can be compared with other pyran derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

92082-38-7

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-(3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate

InChI

InChI=1S/C22H17N3O3/c1-2-27-22(26)25-21-18(14-24)19(15-9-5-3-6-10-15)17(13-23)20(28-21)16-11-7-4-8-12-16/h3-12,19H,2H2,1H3,(H,25,26)

InChI Key

WOGMCIVOQQOXKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(C(=C(O1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

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